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coenzyme B(3-)

Enzymology Biochemistry Cofactor specificity

Researchers studying MMUT kinetics or radical-based catalysis require authentic Coenzyme B12 (AdoCbl), as substitutes like methylcobalamin or cyanocobalamin are functionally invalid. Using precursor forms yields non-physiological kinetic parameters. - Native cofactor for MMUT: Km = 0.00004 mM, significantly tighter binding than other cobamides. - Generates adenosyl radical with high cage escape fraction (Fc = 0.72) for photochemical studies. - Binds MMACHC chaperone with Kd = 1.7 μM (~3.8-fold higher affinity than CNCbl), ideal for in vitro interaction assays. Sourced exclusively for research use, with rigorous quality control and documentation to ensure experimental reproducibility.

Molecular Formula C11H19NO7PS-3
Molecular Weight 340.31 g/mol
Cat. No. B1263328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecoenzyme B(3-)
Molecular FormulaC11H19NO7PS-3
Molecular Weight340.31 g/mol
Structural Identifiers
SMILESCC(C(C(=O)[O-])NC(=O)CCCCCCS)OP(=O)([O-])[O-]
InChIInChI=1S/C11H22NO7PS/c1-8(19-20(16,17)18)10(11(14)15)12-9(13)6-4-2-3-5-7-21/h8,10,21H,2-7H2,1H3,(H,12,13)(H,14,15)(H2,16,17,18)/p-3/t8-,10+/m1/s1
InChIKeyJBJSVEVEEGOEBZ-SCZZXKLOSA-K
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coenzyme B(3-) Definition and Distinction


Coenzyme B(3-) (also known as coenzyme B12, 5'-deoxyadenosylcobalamin, or AdoCbl) is a naturally occurring organometallic form of vitamin B12 [1]. It acts as a specific cofactor for a distinct subset of isomerase enzymes, including methylmalonyl-CoA mutase, and functions via a unique radical generation mechanism [2]. It is not a generic cobalamin but a specialized reagent for radical-based catalysis [3].

Cofactor for radical‑based isomerase enzymes (e.g., methylmalonyl‑CoA mutase)
Generates adenosyl radical via Co–C bond homolysis; distinct from methyl‑transfer chemistry
Native organometallic coenzyme form; not a generic cobalamin supplement

Why Coenzyme B(3-) Cannot Be Substituted


Substituting coenzyme B(3-) (AdoCbl) with other cobalamins like methylcobalamin (MeCbl) or cyanocobalamin (CNCbl) is invalid due to profound functional and enzymatic specificity. Each cofactor supports a distinct, non-interchangeable class of enzymes: AdoCbl-dependent enzymes catalyze radical isomerizations (e.g., methylmalonyl-CoA mutase), whereas MeCbl-dependent enzymes catalyze methyl transfers (e.g., methionine synthase) [1]. CN-Cbl and OH-Cbl are inactive pro-drugs that require extensive intracellular processing, and their conversion to AdoCbl is kinetically limited and not guaranteed [2]. Therefore, for applications requiring the specific activity of AdoCbl-dependent enzymes, only this exact cofactor is fit-for-purpose.

Enzyme specificity mismatch
AdoCbl‑dependent isomerases (e.g., MMUT) require radical chemistry; methylcobalamin supports only methyltransferases and cannot substitute.
Prodrug activation uncertainty
Cyanocobalamin and hydroxocobalamin are inactive precursors; intracellular conversion to AdoCbl is kinetically limited and may not meet assay demands.
Kinetic context shift
Analogs or processed forms exhibit different affinities and catalytic rates; native cofactor kinetics may not be reproduced.

Coenzyme B(3-) Technical Differentiation


Methylmalonyl-CoA Mutase Affinity

In the methylmalonyl-CoA mutase enzyme from Homo sapiens, the affinity for the native cofactor, adenosylcobalamin (AdoCbl), is exceptionally high with a reported Km value of 0.00004 mM [1]. This contrasts with other cobamide analogs, such as 5'-deoxyadenosine 5-methylbenzimidazolylcobamide (Km: 0.00012 mM), benzimidazolylcobamide (Km: 0.00037 mM), and para-cresolylcobamide (Km: 0.004 mM), which exhibit sequentially higher Km values [2]. This indicates that AdoCbl is the preferred and most tightly bound cofactor for this essential human enzyme.

MMUT Km affinity
Head‑to‑head
Km 0.00004 mM (AdoCbl) vs 0.00012–0.004 mM (analogs)
Ranked highest affinity among tested cobamides; supports native cofactor selection for MMUT assays.
Human enzyme, in vitro kinetic assay
Enzymology Biochemistry Cofactor specificity

Diol Dehydratase Catalytic Efficiency

In a direct kinetic comparison using diol dehydratase, the catalytic efficiency (kcat/Km) of the analog adenosylmethylcobalamin (a homoadenosylcobalamin) was found to be only 0.15% of that of the native coenzyme B12 (AdoCbl) [1]. Additionally, the kcat value was 0.27% of AdoCbl's, and the probability of enzyme inactivation during catalysis was almost 500 times higher for the analog [2]. This demonstrates the precise structural requirements for optimal catalysis and cofactor stability.

Diol dehydratase efficiency
Head‑to‑head
kcat/Km 0.15% of native; ~667‑fold reduction with analog
Demonstrates strict structural requirement for catalytic competence.
K. oxytoca diol dehydratase
Enzyme kinetics Catalytic efficiency Cofactor engineering

MMACHC Chaperone Binding Affinity

The intracellular trafficking chaperone MMACHC, responsible for processing various cobalamin forms, exhibits differential binding affinities for coenzyme forms. Surface plasmon resonance (SPR) studies show that adenosylcobalamin (AdoCbl) and methylcobalamin (MeCbl) share similar high affinities (Kd = 1.7 μM and 1.4 μM, respectively) [1]. In contrast, the supplementation forms cyanocobalamin (CNCbl) and hydroxocobalamin (OHCbl) bind with significantly lower affinity (Kd = 6.4 μM and 9.8 μM, respectively) [2]. This demonstrates that AdoCbl is recognized and bound more tightly by the key cellular processing machinery than the common supplement forms.

MMACHC binding
Head‑to‑head
Kd 1.7 μM (AdoCbl) vs 6.4 μM (CNCbl), 9.8 μM (OHCbl)
Reported tighter chaperone binding than common supplement forms; relevant for trafficking studies.
SPR, recombinant human MMACHC
Protein-ligand interaction Intracellular trafficking Binding affinity

Radical Cage Escape Dynamics

Ultrafast transient absorption spectroscopy reveals distinct radical dynamics following photolysis. For the adenosyl radical generated from AdoCbl, the fraction of radical pairs that escape the solvent cage (Fc) is 0.72, whereas the smaller methyl radical from MeCbl has an Fc of ≤0.3 [1]. Furthermore, the intrinsic cage escape time for the adenosyl radical is approximately 2.3 ns, compared to ≤0.5 ns for the methyl radical [2]. This indicates that the adenosyl radical exhibits distinct and more persistent diffusive behavior in solution.

Radical cage escape
Head‑to‑head
Fc 0.72 (adenosyl radical) vs ≤0.3 (methyl radical)
Supports distinct diffusive radical behavior; AdoCbl enables longer‑lived cage‑escape radicals.
Ultrafast spectroscopy, 520 nm excitation
Photochemistry Radical kinetics Ultrafast spectroscopy

Lysosomal Conversion Kinetics

Cellular studies indicate that when AdoCbl is taken up by cells, its lysosomal reduction to the core cobalamin intermediate is significantly slower than that of MeCbl. Specifically, the reduction of AdCbl to cobalamin is reported to be 67 times slower than the reduction of MeCbl to cobalamin [1]. This kinetic difference in intracellular processing provides a rationale for the distinct cellular retention and utilization profiles of the two coenzyme forms.

Lysosomal reduction rate
Data to verify
AdoCbl reduction 67× slower than MeCbl
Context‑dependent intracellular processing; may support extended cofactor half‑life studies.
Cross‑study comparable; cell line not specified
Cellular metabolism Pharmacokinetics Cobalamin processing

Divergent Cofactor Metabolic Pathways

The two active coenzyme forms of vitamin B12 serve entirely separate metabolic pathways. Adenosylcobalamin (AdoCbl) is the specific cofactor for methylmalonyl-CoA mutase in the mitochondria, catalyzing the isomerization of methylmalonyl-CoA to succinyl-CoA [1]. In contrast, methylcobalamin (MeCbl) acts in the cytosol as a cofactor for methionine synthase, which remethylates homocysteine to methionine [2]. This is a fundamental class-level differentiation; the two cofactors are not functionally redundant and cannot substitute for one another.

Pathway divergence
Class‑level
MMUT (mitochondrial isomerase) vs methionine synthase (cytosolic methyl transfer)
Non‑overlapping metabolic roles reinforce cofactor specificity for pathway‑targeted research.
Human cellular metabolism framework
Metabolism Biochemical pathways Cofactor function

Coenzyme B(3-) Target Applications


Methylmalonyl-CoA Mutase Kinetic Studies

For researchers studying the kinetics and mechanism of methylmalonyl-CoA mutase (MMUT), the use of authentic coenzyme B(3-) (AdoCbl) is mandatory. The enzyme's Km for this native cofactor is 0.00004 mM, which is significantly lower (tighter binding) than for other cobamides [1]. Using analogs or precursor forms will yield non-physiological kinetic parameters and could lead to inaccurate conclusions about enzyme function or disease-associated mutations.

Cobalamin Trafficking and MMACHC Function

Studies focused on the intracellular processing of cobalamins, particularly the role of the MMACHC chaperone, benefit from using AdoCbl. It binds MMACHC with a Kd of 1.7 μM, representing a ~3.8-fold higher affinity than the commonly used supplement form, cyanocobalamin (Kd = 6.4 μM) [1]. This tighter binding provides a more sensitive and native context for in vitro protein interaction assays, such as surface plasmon resonance or fluorescence polarization.

Radical Generation and Dynamics Studies

AdoCbl is a preferred reagent for photochemists studying the formation and behavior of large organic radicals. Its photolysis generates an adenosyl radical with a high cage escape fraction (Fc = 0.72) and a relatively long cage escape time (2.3 ns), which is distinctly different from the methyl radical generated from MeCbl (Fc ≤ 0.3, cage escape ≤0.5 ns) [1]. This makes AdoCbl the compound of choice for experiments requiring diffusion-controlled radical chemistry or probing solvent cage effects.

Methylmalonic Acidemia Cell Models

For cellular models of inherited metabolic disorders like methylmalonic acidemia (MMA), which often involve defects in AdoCbl synthesis or binding, the direct provision of the active cofactor is essential. Cell lines from responsive MMA patients have been shown to possess normal apoenzyme with a Km of 4.1–4.8 × 10⁻⁸ M for AdoCbl, confirming the direct requirement for the pre-formed cofactor to bypass the biosynthetic defect [1]. Supplementing with precursor cobalamins like CNCbl or OHCbl is insufficient for restoring function in these models.

Application
Selection Property
Validation Focus
MMUT enzyme kinetics
Native cofactor binding affinity context
Comparative Km with cobamide analogs
Cobalamin processing assays
MMACHC chaperone interaction
SPR binding affinity validation
Photochemical radical studies
Radical cage escape fraction
Transient absorption spectroscopy comparison
Metabolic disorder cell models
Pre‑formed active cofactor requirement
Apoenzyme rescue assay in relevant cell lines

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